molecular formula C16H19N7S B6439018 3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine CAS No. 2549007-19-2

3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B6439018
CAS No.: 2549007-19-2
M. Wt: 341.4 g/mol
InChI Key: KGPVUUQVLYVBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a chemical compound of significant interest in academic and pharmaceutical research, particularly within the field of neuroscience. Its molecular architecture incorporates a pyridazine core—a nitrogen-containing heterocycle noted for its high dipole moment and robust hydrogen-bonding capacity, which are valuable properties in drug-target interactions . This core is functionalized with a pyrazole group and a complex side chain featuring a piperazine ring linked to a 2-methylthiazole unit. This specific structural combination suggests potential for targeted biological activity. The presence of the 2-methylthiazole moiety linked to a piperazine is a recognized structural pattern in bioactive molecules, including negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5) . As such, this compound is primarily valued as a potential tool for investigating the function and pharmacology of mGluR5, a receptor implicated in various neurological and psychiatric disorders. Research applications may include the study of synaptic transmission, neuronal excitability, and the exploration of new therapeutic pathways for conditions such as addiction, anxiety, and Parkinson's disease. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with care, utilizing appropriate personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-methyl-4-[[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7S/c1-13-18-14(12-24-13)11-21-7-9-22(10-8-21)15-3-4-16(20-19-15)23-6-2-5-17-23/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPVUUQVLYVBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a unique combination of thiazole, piperazine, and pyrazole rings, contributing to its diverse biological properties. The synthesis typically involves multi-step organic reactions, starting with the preparation of the thiazole ring followed by the formation of the piperazine derivative and subsequent coupling with the pyridazine and pyrazole rings. Common solvents used in these reactions include ethanol and toluene, often utilizing catalysts such as palladium or copper salts for optimal yield and purity .

Antitumor Activity

Research has highlighted the antitumor potential of pyrazole derivatives, including those similar to our compound. For instance, derivatives have shown significant inhibitory effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific interactions of this compound with cellular targets warrant further investigation.

Anti-inflammatory Properties

The compound is also being studied for its anti-inflammatory effects. Pyrazole derivatives have been linked to COX-II inhibition, a key target for anti-inflammatory drugs. Recent studies indicate that modifications in the structure can enhance selectivity and potency against COX-II . This suggests that our compound could similarly exhibit promising anti-inflammatory activity.

Antimicrobial Activity

In addition to antitumor and anti-inflammatory effects, pyrazole derivatives have demonstrated antimicrobial properties. Research indicates that certain derivatives can disrupt bacterial cell membranes, leading to cell lysis . The potential of this compound in this domain remains an area for future exploration.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects. Understanding these mechanisms is crucial for optimizing its therapeutic applications .

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives. For example:

CompoundActivityIC50 (μM)Reference
PYZ16COX-II Inhibition0.52
Py11AntimicrobialN/A
Various PyrazolesAntitumor (MCF7 cells)N/A

These findings suggest that modifications in the molecular structure can significantly impact biological activity.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to 3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine exhibit significant anticancer properties. The thiazole and pyrazole rings are known for their ability to inhibit tumor growth by interfering with cell signaling pathways involved in cancer progression. For instance, studies have shown that derivatives of thiazole can inhibit specific kinases associated with cancer cell proliferation.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiazole derivatives are recognized for their efficacy against a range of bacteria and fungi. Preliminary studies suggest that this compound may inhibit the growth of pathogenic microorganisms through mechanisms such as enzyme inhibition or disruption of membrane integrity.

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological effects, including anxiolytic and antidepressant activities. The incorporation of piperazine into the compound may enhance its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating mood disorders or anxiety-related conditions.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazole-piperazine hybrids and evaluated their cytotoxicity against different cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, highlighting their potential as anticancer agents.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thiazole-containing compounds demonstrated that derivatives similar to this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy, revealing zones of inhibition comparable to standard antibiotics.

Comparison with Similar Compounds

Key Observations:

Core Structure: All compounds share a pyridazine core, a heterocyclic aromatic ring known for its electron-deficient nature, which enhances interactions with biological targets .

Piperazine Modifications :

  • The target compound uniquely incorporates a 2-methylthiazole group via a methyl linker to piperazine, a feature associated with improved metabolic stability and target binding in medicinal chemistry .
  • Analogs such as 3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (CAS 1019100-91-4) substitute piperazine with aryl carbonyl groups, which may influence solubility and pharmacokinetics .

Pyrazole Variations :

  • The simple 1H-pyrazol-1-yl group in the target compound contrasts with bulkier substituents (e.g., 3,4,5-trimethylpyrazole in CAS 1013820-44-4), which could sterically hinder receptor interactions or enhance selectivity .

Biological Activities: While direct data for the target compound are lacking, 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine () demonstrates antiplatelet and antimicrobial activities, suggesting the pyridazine-piperazine framework is pharmacologically relevant .

Research Findings and Implications

  • Synthetic Accessibility : The thiazole-methyl-piperazine moiety in the target compound is synthetically accessible, as evidenced by related intermediates like 2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride (). This highlights feasible routes for scaling production .
  • Structure-Activity Relationships (SAR) :
    • The presence of electron-withdrawing groups (e.g., thiazole, chloro) on pyridazine analogs correlates with enhanced biological activity, likely due to increased electrophilicity and target engagement .
    • Bulkier substituents on pyrazole (e.g., trimethyl groups) may reduce off-target effects but could also limit bioavailability .
  • Unresolved Questions : The exact pharmacological profile of the target compound remains unexplored. Future studies should evaluate its potency in assays related to inflammation, infection, or cardiovascular diseases, guided by the activities of its structural analogs.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Coupling of piperazine-thiazole intermediates : React 2-methyl-1,3-thiazole-4-carbaldehyde with piperazine derivatives via reductive amination or nucleophilic substitution. Control solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to optimize yield .

Pyridazine functionalization : Introduce the pyrazole moiety using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Use inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ .

Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate the product .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., thiazole methyl at δ ~2.5 ppm, pyridazine protons at δ 7.0–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ expected for C₁₇H₂₀N₆S: 356.1425) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :
  • In vitro assays :
  • Enzyme inhibition : Test against kinases (e.g., EGFR, PI3K) or GPCRs (e.g., serotonin receptors) at 1–10 µM concentrations, using fluorescence-based assays .
  • Antimicrobial activity : Perform broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations using nonlinear regression .

Advanced Research Questions

Q. How to resolve contradictory data in biological activity across different assay platforms?

  • Methodological Answer :
  • Assay validation : Replicate experiments in orthogonal systems (e.g., SPR vs. fluorescence polarization for binding affinity) .
  • Metabolic stability check : Rule out false negatives/positives due to compound degradation via LC-MS stability assays in PBS or liver microsomes .
  • Computational docking : Map binding poses (e.g., using AutoDock Vina) to identify off-target interactions or steric clashes in specific assay conditions .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiazole and pyrazole moieties?

  • Methodological Answer :
  • Systematic substitution : Synthesize analogs with:
  • Thiazole modifications : Replace 2-methyl with halogens (Cl, Br) or aryl groups to probe steric/electronic effects .
  • Pyrazole variants : Test 3,5-dimethyl or 4-nitro substituents to assess hydrogen bonding or π-stacking contributions .
  • Biological profiling : Compare IC₅₀ values across analogs in dose-response assays (Table 1).

Table 1 : Example SAR Data for Analogous Compounds

Substituent (R₁, R₂)Target (IC₅₀, µM)Selectivity Index (vs. normal cells)
2-Me-thiazole, HEGFR: 0.4512.5
2-Cl-thiazole, 3-MePI3K: 1.28.7

Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?

  • Methodological Answer :
  • Pharmacokinetics :

ADME profiling : Measure plasma half-life (t₁/₂) in rodents via LC-MS/MS after IV/oral dosing (10 mg/kg). Use non-compartmental analysis for AUC and bioavailability .

Tissue distribution : Quantify compound levels in brain, liver, and kidneys using homogenization followed by LC-MS .

  • Toxicity :
  • Acute toxicity : Dose escalation in mice (10–100 mg/kg) over 14 days; monitor weight, organ histopathology .
  • hERG inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ < 10 µM indicates liability) .

Q. What computational approaches can predict off-target interactions or metabolic pathways?

  • Methodological Answer :
  • Docking simulations : Use Schrödinger Suite or MOE to screen against DrugBank targets; prioritize hits with Glide scores < -6.0 kcal/mol .
  • Metabolism prediction : Apply ADMET Predictor or StarDrop to identify likely Phase I/II metabolites (e.g., CYP3A4-mediated oxidation) .
  • Machine learning : Train random forest models on ChEMBL data to forecast solubility or plasma protein binding .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate plasma concentrations (Cₘₐₓ, AUC) with target engagement (e.g., receptor occupancy) .
  • Formulation optimization : Improve solubility via nanoemulsions or cyclodextrin complexes to enhance bioavailability .
  • Biomarker validation : Measure downstream effectors (e.g., phosphorylated kinases in tumor biopsies) to confirm mechanism of action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.